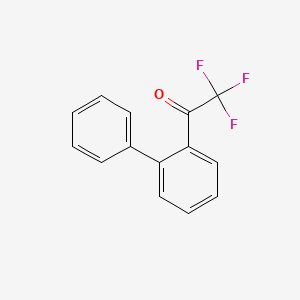

2-(Trifluoroacetyl)biphenyl

描述

Significance of Fluorinated Organic Compounds in Contemporary Research

The introduction of fluorine into organic molecules has become a profoundly impactful strategy in modern chemical and life sciences. alfa-chemistry.com Although organic fluorine compounds are exceedingly rare in nature, their synthetic counterparts have become indispensable in numerous fields, particularly in medicinal chemistry and materials science. nih.govtcichemicals.com It is estimated that approximately 25% of all small-molecule drugs currently in clinical use contain at least one fluorine atom, and this trend is growing. nih.gov

The unique properties of the fluorine atom are central to its utility. As the most electronegative element, fluorine's presence can significantly alter a molecule's physicochemical properties, such as acidity, basicity, and dipole moment. nih.govbohrium.com This can lead to enhanced binding affinity of a drug to its target protein. bohrium.com Furthermore, the carbon-fluorine (C-F) bond is exceptionally strong, which can be exploited to increase the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. nih.govbohrium.com The small atomic radius of fluorine, similar to that of hydrogen, allows it to act as a bioisostere for a hydrogen atom or a hydroxyl group, often without a significant increase in molecular size. tcichemicals.com This combination of electronic influence, metabolic blocking capability, and modest steric footprint makes fluorine a "magic bullet" in drug development. nih.gov Beyond pharmaceuticals, fluorinated compounds are crucial in the development of agrochemicals, liquid crystals, and advanced polymers. alfa-chemistry.comnih.gov

Overview of Biphenyl (B1667301) Scaffolds in Synthetic Organic Chemistry

For more than a century, biphenyls and their derivatives have been recognized as a fundamental backbone in synthetic organic chemistry. nih.govrsc.org This structural motif, consisting of two phenyl rings linked by a single bond, is prevalent in a wide array of medicinally active compounds, marketed drugs, and natural products. nih.govdoaj.org The biphenyl scaffold is a privileged structure, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov

The versatility of the biphenyl unit stems from its rigid yet conformationally flexible nature, which allows it to present substituents in a well-defined three-dimensional arrangement. This is particularly important for interactions with biological targets. The development of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has provided highly efficient and scalable methods for the synthesis of a vast range of functionalized biphenyls. nih.govrsc.org Researchers can now readily construct complex biphenyl derivatives by coupling appropriately substituted benzene (B151609) precursors. vanderbilt.edu Recent advancements have also focused on the direct C-H functionalization of biphenyl scaffolds, allowing for the late-stage diversification of these molecules. acs.org The inherent chirality (atropisomerism) that can arise in ortho-substituted biphenyls adds another layer of complexity and utility, particularly in asymmetric catalysis and drug design. nih.govrsc.org

Rationale for Researching 2-(Trifluoroacetyl)biphenyl

The specific interest in this compound stems from its identity as a bespoke building block that synergistically combines the attributes of both fluorinated ketones and biphenyls. The molecule consists of a biphenyl core functionalized at the 2-position with a trifluoroacetyl (-COCF₃) group. This strategic placement suggests several avenues for its application in advanced organic synthesis.

The trifluoroacetyl group is a powerful electron-withdrawing group and serves as a precursor to the trifluoromethyl (CF₃) group, a moiety frequently incorporated into pharmaceuticals and agrochemicals to enhance their biological activity and metabolic stability. wikipedia.org The presence of the trifluoroacetyl group can be used to modulate the reactivity of the biphenyl system or to participate directly in further chemical transformations. For instance, the ketone functionality can undergo various reactions, while the trifluoroacetyl group itself can act as a protecting group for amines in certain synthetic contexts. acs.orggoogle.com

As an intermediate, this compound is a valuable precursor for creating more complex molecules. Research has shown that related structures are used in the synthesis of nonpeptide angiotensin II receptor antagonists and other biologically active compounds. nih.gov The synthesis of polyfunctionalized biphenyls is crucial for developing new materials like liquid crystals, and intermediates like this compound could play a role in this area. vanderbilt.edu The compound provides a scaffold where the biphenyl unit offers a rigid platform for orienting substituents, while the trifluoroacetyl group introduces potent electronic effects and a handle for further synthetic elaboration.

Research Data for this compound

The following table summarizes key identifiers and physicochemical properties for the compound this compound.

| Property | Value | Source |

| Chemical Name | 1-([1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone | chemicalbook.com |

| Synonyms | 2'-(Trifluoroacetyl)biphenyl; 2'-Phenyl-2,2,2-trifluoroacetophenone | chemicalbook.com |

| CAS Number | 302912-29-4 | chemicalbook.com |

| Molecular Formula | C₁₄H₉F₃O | chemicalbook.com |

| Molecular Weight | 250.22 g/mol | chemicalbook.com |

| Melting Point | 34-38 °C | chemicalbook.com |

| Boiling Point | 320.6±42.0 °C (Predicted) | chemicalbook.com |

| Density | 1.234±0.06 g/cm³ (Predicted) | chemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

2,2,2-trifluoro-1-(2-phenylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c15-14(16,17)13(18)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFQLFHIGJVKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391190 | |

| Record name | 2-(Trifluoroacetyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-29-4 | |

| Record name | 1-[1,1′-Biphenyl]-2-yl-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302912-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoroacetyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoroacetyl)biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Transformations of 2 Trifluoroacetyl Biphenyl

Reactivity of the Trifluoroacetyl Group in Biphenyl (B1667301) Systems

The trifluoroacetyl group is a powerful electron-withdrawing unit that profoundly activates the carbonyl carbon towards chemical reactions. This heightened reactivity is a central feature of the molecule's chemical profile.

The carbonyl carbon of the trifluoroacetyl group is highly electrophilic due to the strong inductive effect of the adjacent CF₃ group. This makes it exceptionally susceptible to attack by a wide range of nucleophiles in a reaction known as nucleophilic addition or 1,2-addition. masterorganicchemistry.com This reaction is a fundamental process in carbonyl chemistry, where the nucleophile forms a new bond with the carbonyl carbon, and the pi bond of the carbonyl group breaks, moving its electrons onto the oxygen atom. masterorganicchemistry.comyoutube.com This process results in a change in the carbon's geometry from trigonal planar (sp²) to tetrahedral (sp³). masterorganicchemistry.com

The general mechanism for nucleophilic addition to the 2-(trifluoroacetyl)biphenyl carbonyl can be summarized as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon.

Intermediate Formation: A tetrahedral alkoxide intermediate is formed.

Protonation: The negatively charged oxygen is typically protonated by a weak acid or during workup to yield a trifluoromethyl alcohol derivative.

The rate of this addition is significantly enhanced by the electron-withdrawing CF₃ group. masterorganicchemistry.com A variety of nucleophiles can participate in this reaction, including organometallic reagents (e.g., Grignard reagents), hydrides, and cyanide ions. masterorganicchemistry.comsemanticscholar.org For instance, the reaction with the Ruppert-Prakash reagent (TMSCF₃) is a common method for introducing a trifluoromethyl group. semanticscholar.org

| Compound | Key Feature | Electrophilicity of Carbonyl Carbon | Reactivity toward Nucleophiles |

|---|---|---|---|

| Acetone | Alkyl groups (electron-donating) | Moderate | Standard |

| Acetophenone | Phenyl group (resonance) | Moderate | Standard |

| This compound | Trifluoromethyl group (strongly electron-withdrawing) | Very High | Enhanced |

The position alpha to a carbonyl group can be readily halogenated under acidic or basic conditions. wikipedia.org This reaction, known as α-keto halogenation, proceeds through an enol or enolate intermediate. wikipedia.orgpressbooks.pub For this compound, which lacks alpha-hydrogens on the trifluoroacetyl side, this reaction would occur on the biphenyl ring if there were an available alpha-carbon with protons, which is not the case for the parent structure.

However, related trifluoroacetyl-derived precursors can be used to generate halogenated enolates for further synthesis. nih.gov For example, a strategy involving the detrifluoroacetylative cleavage of 1-aryl 2-chloro-2,4,4,4-tetrafluoro-butan-1,3-dione hydrates can produce α-bromo-α-chloro-α-fluoroacetophenone derivatives. nih.gov This demonstrates that while direct alpha-halogenation on the trifluoroacetyl group isn't possible, the group can be part of a larger precursor that facilitates the synthesis of complex halogenated ketones. nih.govnih.gov These resulting α-halo ketones are valuable synthetic intermediates, for instance, they can undergo dehydrobromination with a base to form α,β-unsaturated ketones. pressbooks.pub

Enolization is the process by which a ketone converts to its corresponding enol tautomer. The formation of enolates (the conjugate base of the enol) is crucial for many carbon-carbon bond-forming reactions. The chemistry of metal enolates derived from α-CF₃ ketones has been a subject of significant study because these intermediates were traditionally considered unstable and prone to β-elimination of a fluoride (B91410) ion. acs.org

Despite these challenges, methods have been developed for the direct generation and synthetic application of α-CF₃ metal enolates. acs.org For example, titanium enolates of α-CF₃ ketones can be generated quantitatively using reagents like titanium tetrachloride (TiCl₄) and triethylamine (B128534) (Et₃N). acs.org These enolates can then be used in reactions such as radical trifluoromethylation to synthesize α,α-bis(trifluoromethyl) ketones. acs.orgresearchgate.net The generation of catecholboron enolates from α,β-unsaturated ketones also provides a route to α-trifluoromethylated ketones in a metal-free approach. acs.org The ability to generate and control the reactivity of these enolates represents a significant advance in fluorine chemistry, allowing for the synthesis of complex fluorinated molecules. acs.org

Reactions Involving the Biphenyl Moiety

The biphenyl core of the molecule provides a scaffold for various aromatic functionalization reactions. The directing effects of the existing substituents play a critical role in determining the position of new incoming groups.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like benzene (B151609) and biphenyl, where an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.egwikipedia.org The outcome of EAS on a substituted biphenyl is dictated by the electronic properties of the substituents.

In this compound, the molecule has two distinct phenyl rings with different substitution patterns:

Ring A: Substituted with a trifluoroacetyl group. The trifluoroacetyl group is strongly electron-withdrawing and acts as a deactivating, meta-directing group.

Ring B: Substituted with Ring A. A phenyl group is generally considered an activating, ortho, para-directing group.

Therefore, electrophilic attack is much more likely to occur on Ring B, which is activated by the other phenyl ring. The substitution will be directed to the positions ortho and para to the carbon-carbon bond connecting the two rings. The para position (C4') is typically favored due to reduced steric hindrance compared to the ortho positions (C2' and C6'). youtube.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.orgpitt.edu

| Ring | Substituent Effect | Reactivity toward EAS | Predicted Major Products |

|---|---|---|---|

| Ring A (with -COCF₃) | Strongly Deactivated, meta-directing | Low | Minor, substitution at C5 |

| Ring B (unsubstituted phenyl) | Activated, ortho, para-directing | High | Major, substitution at C4' (para) and C2'/C6' (ortho) |

Transition metal-catalyzed C-H functionalization has become a powerful tool in organic synthesis, allowing for the direct modification of C-H bonds. researchgate.netresearchgate.net Ketones are particularly useful in this context as the carbonyl oxygen can act as a directing group, controlling the site-selectivity of the reaction. researchgate.netrsc.org

In this compound, the ketone carbonyl can direct a transition metal catalyst (e.g., palladium, rhodium, ruthenium) to activate the C-H bond at the ortho position of the adjacent phenyl ring (Ring A). rsc.org This strategy can be used for various transformations, including:

Ortho-alkylation and Alkenylation: Coupling with alkenes and alkynes. rsc.org

Ortho-arylation: Coupling with aryl halides or other aryl sources. rsc.org

Ortho-carbon-heteroatom bond formation: Introducing groups containing oxygen, nitrogen, or halogens. rsc.org

Furthermore, specialized ligand and template strategies have been developed for the remote C-H functionalization of biphenyl compounds. researchgate.netescholarship.org For instance, nitrile-directed reactions have been shown to achieve meta-C-H olefination, acetoxylation, and iodination on biphenyl systems. escholarship.org While the trifluoroacetyl group is not a nitrile, these advanced methods highlight the ongoing development of strategies to functionalize specific C-H bonds on the biphenyl core, moving beyond classical directing group effects. Bimetallic catalyst systems, such as Cu-Pd, have also been employed for dehydrogenation-triggered functionalizations of ketones at remote positions. nih.gov

Photoreactivity of Fluorinated Phenyl Alkyl Ketones in a Biphenyl Context

The photoreactivity of phenyl alkyl ketones is a well-studied area of organic photochemistry, often involving Norrish Type I and Type II reactions. scribd.com In the context of fluorinated ketones such as this compound, the presence of the trifluoromethyl group and the biphenyl moiety introduces specific electronic and steric effects that influence the photochemical pathways.

Aldehydes and ketones typically absorb light in the 230–330 nm range, leading to an n → π* transition. scribd.com For diaryl ketones, photodissociation is less common than for alkyl ketones. libretexts.org Instead, in the presence of a hydrogen donor, they can undergo photoreduction. libretexts.org The primary photochemical reaction for ketones with accessible gamma-hydrogens is intramolecular hydrogen abstraction by the carbonyl oxygen, a hallmark of the Norrish Type II process, which leads to cleavage of the α,β-carbon-carbon bond or cyclization to form cyclobutanols. libretexts.org

The introduction of a trifluoromethyl group, as in this compound, significantly alters the ketone's reactivity. The electron-withdrawing nature of the CF3 group enhances the electrophilicity of the carbonyl carbon and can influence the energy levels of the excited states. Research on related ortho-alkyl ketones has shown that photoenolization can lead to the formation of benzocyclobutenol derivatives. chemrxiv.org A strategically placed trifluoromethyl group can prevent unproductive reaction pathways during photochemical cyclization and ensure the stability of the resulting photoisomers. chemrxiv.org While the biphenyl group provides a bulky aromatic system, its primary influence is on the electronic properties and the potential for delocalization of radical intermediates formed during photochemical processes. The specific photoreactivity of this compound would likely involve competitive pathways influenced by the solvent, light intensity, and the presence of oxygen, which is a known interferent in photoenolization reactions. chemrxiv.org

Derivatization Reactions of this compound for Advanced Synthetic Applications

The carbonyl group in this compound is a key functional handle for a variety of chemical transformations, allowing for its derivatization into more complex structures for advanced synthetic applications.

The carbonyl group of this compound readily reacts with nucleophiles like hydroxylamine (B1172632) to form oximes. The reaction mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon. youtube.com This is followed by proton transfer steps to form a tetrahedral intermediate, which then eliminates a water molecule to yield the C=N double bond of the oxime. youtube.com

This derivatization is significant as oxime ethers can be utilized in further synthetic transformations. For instance, N-trifluoroacetylation of oxime ethers can trigger a nih.govnih.gov-sigmatropic rearrangement, providing a pathway for the synthesis of complex heterocyclic structures like benzofurans. organic-chemistry.org This highlights how a simple derivatization of the carbonyl group can serve as a crucial step in the construction of biologically active molecules. organic-chemistry.org

| Derivative | Reagent | Key Transformation |

| Oxime | Hydroxylamine (NH₂OH) | C=O → C=N-OH |

| N-Trifluoroacetylated Oxime Ether | Trifluoroacetic Anhydride (TFAA) | Triggers nih.govnih.gov-sigmatropic rearrangement |

In multi-step syntheses, it is often necessary to temporarily block the reactivity of a functional group to prevent it from interfering with reactions at other sites in the molecule. This process is known as protection. uchicago.edu The carbonyl group of this compound can be protected using various standard methods, such as the formation of acetals or ketals, which are stable under a wide range of conditions but can be removed selectively with mild acid. uchicago.edu

Interestingly, the trifluoroacetyl group itself can function as a protecting group for amine and hydroxyl functionalities. researchgate.netbath.ac.uk It is stable under nitrolysis/nitration conditions and can be readily removed by solvolysis under mild conditions. researchgate.netbath.ac.uk While this applies to protecting other functional groups with a trifluoroacetyl moiety, the principles of orthogonality are key. uchicago.edu When performing reactions on the biphenyl rings of this compound, a protecting group for the carbonyl would be chosen that is stable to the planned reaction conditions (e.g., electrophilic aromatic substitution) and can be removed without affecting the newly introduced functional groups. A permanent protecting group is designed to withstand all conditions throughout a synthesis route, while a temporary one must be selectively removable. universiteitleiden.nl

| Protecting Group Strategy | Purpose | Typical Reagents for Removal |

| Acetal/Ketal Formation | Protects the carbonyl from nucleophiles and bases | Mild aqueous acid |

| Trifluoroacetyl (on N or O) | Protects amines/alcohols during specific reactions | Mild basic or solvolysis conditions researchgate.netnih.gov |

Enantiomeric analysis is crucial for determining the stereochemical purity of chiral compounds. One common method, the indirect approach, involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. mdpi.com These diastereomers have different physical properties and can be separated and quantified using standard achiral chromatography techniques like GC or LC. mdpi.com

While this compound is itself achiral, a related chiral biphenyl ketone could be analyzed using this method. Alternatively, a derivative of this compound could potentially be used as a chiral derivatizing agent if a chiral center is introduced into the molecule. The development of novel, sophisticated derivatizing agents is an active area of research, with a focus on creating agents that provide efficient separation and sensitive detection. nih.govepa.gov For example, axially chiral biphenyls have been used to create effective CDAs that produce baseline resolution of amino acid enantiomers in LC-MS analysis. nih.govepa.gov The trifluoroacetyl group can be beneficial in this context, as trifluoroacetylated derivatives are often more volatile, which is advantageous for GC analysis. sigmaaldrich.com

| Technique | Principle | Application Example |

| Indirect Chiral Resolution | Reaction with a Chiral Derivatizing Agent (CDA) to form separable diastereomers. mdpi.com | Analysis of chiral amines or alcohols using a chiral biphenyl-based acid chloride. |

| Chiral Stationary Phases (Direct) | Differential interaction of enantiomers with a chiral column. | Separation of enantiomers without prior derivatization. |

Mechanism of Palladium-Catalyzed Decarbonylative Fluoroalkylation Relevant to Biphenyl Ketones

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A particularly innovative strategy involves the decarbonylative coupling of carboxylic acid derivatives, such as aroyl fluorides, which can be conceptually related to ketones like this compound. This process forges a new bond while extruding a molecule of carbon monoxide (CO).

The catalytic cycle for decarbonylative fluoroalkylation generally involves several key steps: nih.gov

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the acyl electrophile (e.g., an aroyl fluoride, Ar-C(O)F), forming a Pd(II) acyl intermediate. acs.org

Carbonyl De-insertion (Decarbonylation): The acyl group on the palladium complex eliminates carbon monoxide to generate a Pd(II)-aryl intermediate. This step can be a significant bottleneck and is often promoted by specific ligands and elevated temperatures. acs.orgnih.gov

Transmetalation: A fluoroalkylating agent (such as R₃Si-RF) transfers the fluoroalkyl group to the palladium center, displacing the halide and forming a Pd(II)-(aryl)(fluoroalkyl) complex. The presence of a fluoride ligand on palladium has been shown to facilitate this step. nih.govrwth-aachen.de

Reductive Elimination: The aryl and fluoroalkyl groups couple, forming the final product (Ar-RF) and regenerating the Pd(0) catalyst, which can re-enter the catalytic cycle. acs.org

This reaction pathway has been developed to couple fluoroalkylcarboxylic acid-derived electrophiles with aryl organometallics. nih.gov For instance, the decarbonylative difluoromethylation of aryl boronate esters has been achieved using difluoroacetyl fluoride as the electrophile and an (SPhos)Pd catalyst. nih.gov The mechanism can be subtle; computational and experimental data sometimes support an alternative pathway where transmetalation occurs before decarbonylation. rwth-aachen.de The choice of ligands, such as Xantphos, is critical to promote the challenging reductive elimination of the Ar-CF₃ bond and prevent catalyst deactivation. rwth-aachen.de This methodology allows for the conversion of readily available carboxylic acids into valuable fluoroalkylated arenes. rsc.org

| Catalytic Cycle Step | Description | Key Intermediates |

| Oxidative Addition | Pd(0) inserts into the Ar-C(O)X bond. | Acyl-Pd(II) complex nih.gov |

| Decarbonylation | Loss of CO from the acyl-Pd(II) complex. | Aryl-Pd(II) complex acs.org |

| Transmetalation | Transfer of the RF group to the Pd center. | (Aryl)(RF)-Pd(II) complex nih.gov |

| Reductive Elimination | Formation of the Ar-RF bond and regeneration of Pd(0). | Ar-RF product, Pd(0) catalyst acs.org |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, providing unparalleled insight into the chemical environment of individual nuclei. For 2-(Trifluoroacetyl)biphenyl, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques, is essential for an unambiguous assignment of its complex structure.

¹H NMR Spectroscopic Analysis

The proton (¹H) NMR spectrum of this compound is expected to exhibit a complex series of signals in the aromatic region, typically between δ 7.0 and 8.5 ppm. The nine protons of the biphenyl (B1667301) system will show intricate splitting patterns due to spin-spin coupling.

The protons on the phenyl ring bearing the trifluoroacetyl group are expected to be deshielded due to the electron-withdrawing nature of the carbonyl and trifluoromethyl groups. Specifically, the proton ortho to the trifluoroacetyl group will likely appear at the most downfield chemical shift. The protons of the second phenyl ring will resonate at chemical shifts more typical for biphenyl itself, generally between δ 7.3 and 7.6 ppm. The coupling constants (J-values) will be crucial in determining the relative positions of the protons on each ring.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Ring A - Substituted) | 7.5 - 8.2 | Multiplet (m) |

¹³C NMR Spectroscopic Analysis

The carbon-13 (¹³C) NMR spectrum provides valuable information about the carbon skeleton of the molecule. For this compound, a total of 14 distinct carbon signals are anticipated.

The carbonyl carbon of the trifluoroacetyl group is expected to appear significantly downfield, typically in the range of δ 180-190 ppm, and will likely exhibit coupling to the fluorine atoms (²JCF). The carbon of the trifluoromethyl group will be observed as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), with a chemical shift around δ 115-120 ppm. The aromatic carbons will resonate in the typical region of δ 120-145 ppm. The quaternary carbons, including the one attached to the trifluoroacetyl group and the two involved in the biphenyl linkage, will generally show weaker signals.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to F-coupling) |

|---|---|---|

| Carbonyl (C=O) | 180 - 190 | Quartet (q) |

| Trifluoromethyl (-CF₃) | 115 - 120 | Quartet (q) |

| Aromatic Carbons | 125 - 145 | Singlets (s) or Doublets (d) |

¹⁹F NMR Spectroscopic Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

The chemical shift of this signal is influenced by the electronic environment. For trifluoroacetyl groups attached to aromatic rings, the chemical shift typically falls in the range of -70 to -80 ppm relative to a standard such as CFCl₃. The exact chemical shift can provide insights into the electronic effects of the biphenyl moiety on the trifluoroacetyl group.

2D NMR (COSY, HSQC, HMBC) for Complex Structural Assignments

To definitively assign the complex ¹H and ¹³C NMR spectra of this compound, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. It would be instrumental in tracing the connectivity of the protons on each of the phenyl rings, helping to distinguish between the protons of the substituted and unsubstituted rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of the signals for each protonated carbon in the biphenyl system.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This is particularly powerful for identifying the quaternary carbons and for confirming the connectivity between the two phenyl rings and the attachment of the trifluoroacetyl group to the biphenyl framework. For instance, correlations between the protons on one ring and the carbons of the other ring across the biphenyl linkage would be observable.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₄H₉F₃O.

High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, confirming the elemental composition with high accuracy.

The fragmentation pattern in the mass spectrum would likely involve characteristic losses. Common fragmentation pathways for aromatic ketones include:

Loss of the trifluoromethyl group: A significant fragment ion would be expected from the cleavage of the C-C bond between the carbonyl group and the CF₃ group, resulting in a [M - CF₃]⁺ ion.

Loss of carbon monoxide: Another common fragmentation is the loss of a CO molecule from the molecular ion or subsequent fragment ions.

Cleavage of the biphenyl linkage: Fragmentation of the bond connecting the two phenyl rings could also occur.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Description |

|---|---|

| [C₁₄H₉F₃O]⁺ | Molecular Ion (M⁺) |

| [C₁₃H₉O]⁺ | Loss of CF₃ |

| [C₁₄H₉F₃]⁺ | Loss of CO |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

The most prominent feature will be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration . For an aromatic ketone, this band typically appears in the region of 1680-1700 cm⁻¹. The conjugation with the aromatic ring and the electron-withdrawing effect of the trifluoromethyl group will influence the exact position of this band.

Other important absorptions include:

C-F stretching vibrations: Strong absorptions in the region of 1100-1300 cm⁻¹ are characteristic of the trifluoromethyl group.

Aromatic C-H stretching: These vibrations are typically observed as a group of weak to medium bands just above 3000 cm⁻¹.

Aromatic C=C stretching: These appear as a series of medium to weak bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H bending: Out-of-plane bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | 1680 - 1700 | Strong |

| Carbon-Fluorine (C-F) | Stretch | 1100 - 1300 | Strong |

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

X-ray Crystallography for Solid-State Structure Determination

A thorough search of the current scientific literature did not yield a publicly available crystal structure for this compound. Therefore, a detailed analysis of its specific crystallographic parameters, such as its crystal system, space group, and precise atomic coordinates, cannot be presented at this time.

To provide context on the structural aspects of a closely related molecule, one could consider the crystallographic data of 2-acetylbiphenyl (B1312439), which lacks the trifluoromethyl group. The substitution of hydrogen atoms with fluorine atoms in this compound is expected to introduce significant electronic and steric differences, including alterations in intermolecular interactions such as hydrogen bonding and halogen bonding, which would influence the crystal packing. However, without experimental data for the title compound, any direct comparison remains speculative.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur, and their intensities, provide valuable information about the electronic structure and conjugation within the molecule.

For this compound, the electronic spectrum is expected to be dominated by transitions involving the π-electrons of the biphenyl system and the n-electrons of the carbonyl group. The biphenyl moiety itself exhibits characteristic π → π* transitions. The presence of the trifluoroacetyl group, an electron-withdrawing substituent, at the 2-position is anticipated to influence these transitions.

The electronic transitions of 2-acetylbiphenyl are typically characterized by a strong absorption band in the UV region, corresponding to the π → π* transitions of the conjugated biphenyl system, and a weaker band at longer wavelengths, attributed to the n → π* transition of the carbonyl group. The position and intensity of these bands are influenced by the solvent polarity.

Table 1: Representative UV-Visible Absorption Data for 2-Acetylbiphenyl

| Solvent | λmax (π → π) (nm) | ε (M-1cm-1) | λmax (n → π) (nm) | ε (M-1cm-1) |

| Hexane | 245 | 12,000 | 320 | 300 |

| Ethanol | 248 | 13,500 | 315 | 350 |

Note: The data presented in this table is representative for 2-acetylbiphenyl and is intended to provide a general understanding of the electronic transitions in a related structure. The actual absorption maxima and molar absorptivity for this compound may differ.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. greeley.org It is widely employed to predict molecular properties such as geometries, vibrational frequencies, and reaction energies. greeley.org For 2-(Trifluoroacetyl)biphenyl, DFT calculations can elucidate its electronic characteristics and reactivity profile.

DFT studies involve calculating the distribution of electron density to derive key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated using DFT. These maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the electronegative oxygen and fluorine atoms of the trifluoroacetyl group are expected to create a significant electrophilic site at the carbonyl carbon and nucleophilic sites around themselves, guiding potential intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 D | Molecular polarity |

| Electrophilicity Index (ω) | 2.9 eV | Propensity to act as an electrophile |

Note: The values in this table are illustrative examples based on typical DFT results for similar aromatic ketones and are not from a specific published study on this compound.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govscivisionpub.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site. nih.gov Given the biphenyl (B1667301) scaffold, which is a common motif in pharmacologically active molecules, this compound can be investigated as a potential ligand for various protein targets. scivisionpub.com

The docking process involves several steps:

Receptor and Ligand Preparation: The three-dimensional structures of the target protein and the ligand (this compound) are prepared. This includes adding hydrogen atoms, assigning charges, and optimizing the ligand's geometry.

Grid Generation: A grid box is defined around the protein's active site, which specifies the search space for the ligand. nih.gov

Docking and Scoring: The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site. Each "pose" is evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol. mdpi.com

For this compound, key interactions with a hypothetical protein target would likely involve:

Hydrophobic Interactions: The two phenyl rings of the biphenyl moiety can form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Pi Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. nih.gov

Hydrogen Bonding: The carbonyl oxygen of the trifluoroacetyl group can act as a hydrogen bond acceptor.

Halogen Bonding: The fluorine atoms could potentially participate in halogen bonds, a type of non-covalent interaction.

The results of docking simulations can rank different ligands based on their predicted binding affinities and provide a structural basis for their activity, guiding the design of more potent analogs. kfupm.edu.sa

Transition State Analysis for Reaction Mechanisms

Transition state analysis is a computational method used to study the mechanism of chemical reactions. The transition state is a high-energy, transient configuration of atoms that occurs as reactants are converted into products. By locating and characterizing the transition state structure on the potential energy surface, chemists can calculate the activation energy of a reaction, which determines its rate.

For this compound, transition state analysis could be applied to several processes. One of the most relevant is the rotation around the C-C single bond connecting the two phenyl rings. Due to the steric hindrance from the ortho-trifluoroacetyl group, this rotation is restricted. The transition state for this process would be a planar conformation where the ortho substituents are forced into close proximity, resulting in high steric and electronic repulsion. libretexts.org

DFT calculations can be used to map the energy profile of this rotation by systematically changing the dihedral angle between the two rings. The highest point on this energy profile corresponds to the transition state. The energy difference between the ground state (a twisted, non-planar conformation) and this planar transition state is the activation energy barrier for racemization. libretexts.org A high barrier (typically >16-19 kcal/mol) indicates that the enantiomeric conformers are stable and can be isolated at room temperature, a phenomenon known as atropisomerism. libretexts.org

Table 2: Illustrative Energy Profile for Biphenyl Rotation in this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 / 180 | 22.0 | Planar (Transition State) |

| 45 / 135 | 2.5 | Twisted |

| 65 / 115 | 0.0 | Twisted (Ground State Minimum) |

| 90 | 4.0 | Perpendicular |

Note: These energy values are hypothetical, intended to illustrate the concept of a rotational barrier in a substituted biphenyl.

Conformational Analysis and Stereochemistry

The stereochemistry of this compound is dominated by the restricted rotation around the single bond connecting the two phenyl rings. This phenomenon, known as atropisomerism, occurs in substituted biphenyls where bulky groups at the ortho positions prevent free rotation. youtube.compharmaguideline.com The trifluoroacetyl group (-COCF₃) at the 2-position acts as a bulky substituent, creating a significant energy barrier to rotation. libretexts.org

Ground State Conformation: In its lowest energy state, this compound is not planar. The two phenyl rings are twisted with respect to each other at a specific dihedral angle (likely around 60-70°) to minimize the steric clash between the trifluoroacetyl group and the hydrogen atom on the other ring's ortho position. libretexts.orgplos.org

Chirality: This twisted conformation is chiral, meaning it is non-superimposable on its mirror image. The molecule therefore exists as a pair of enantiomers. youtube.com These isolable conformational isomers are called atropisomers. libretexts.org

Racemization: The interconversion between the two enantiomers (racemization) requires overcoming the rotational energy barrier by passing through the high-energy planar transition state. The stability of the atropisomers depends on the height of this barrier. Given the size of the trifluoroacetyl group, the barrier is expected to be substantial, making the enantiomers potentially separable.

Conformational analysis using computational methods like DFT can precisely calculate the preferred dihedral angle of the ground state and the energy of the planar transition state, thus quantifying the barrier to rotation. mdpi.com This information is critical for understanding the molecule's three-dimensional shape, which in turn influences its biological activity and physical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgexcli.de A QSAR model takes the form of an equation:

Activity = f (Molecular Descriptors)

These models are used in drug discovery and toxicology to predict the activity of new, unsynthesized compounds, thereby saving time and resources. nih.govmdpi.com

While no specific QSAR studies focusing solely on this compound were identified, it could be included in a dataset of similar compounds to build such a model. The process would involve:

Data Set Preparation: A group of structurally related compounds with experimentally measured biological activities (e.g., enzyme inhibition, receptor binding) would be compiled.

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, would be calculated. These can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, partial charges (from DFT).

Steric: Molecular volume, surface area, specific conformational parameters.

Hydrophobic: LogP (partition coefficient).

Topological: Descriptors based on the 2D graph of the molecule.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity. mdpi.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The presence of the trifluoroacetyl moiety (-COCF₃) imparts a strong electrophilic character to the carbonyl carbon, making it a prime site for nucleophilic attack and a handle for a wide array of chemical transformations. This reactivity, coupled with the stable biphenyl (B1667301) backbone, allows 2-(Trifluoroacetyl)biphenyl to serve as a crucial starting material or intermediate in the construction of intricate molecular architectures. nih.gov

Fluorinated heterocyclic compounds are of significant interest due to their unique biological and physical properties. researchgate.net The trifluoroacetyl group in this compound makes it a valuable precursor for synthesizing such heterocycles. One prominent example is the synthesis of quinoxalines, a class of nitrogen-containing heterocycles with diverse biological activities. google.com

The general synthesis of quinoxalines involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. hilarispublisher.com While this compound is a mono-ketone, it can be readily converted into a 1,2-dicarbonyl derivative through oxidation of the adjacent methylene (B1212753) group on the biphenyl ring. This resulting α-diketone can then react with a substituted o-phenylenediamine (B120857) to yield a trifluoromethyl- and biphenyl-substituted quinoxaline. This reaction is often catalyzed by acids and can be performed under mild, eco-friendly conditions. newdrugapprovals.org

Table 1: Synthesis of Quinoxaline Derivatives from 1,2-Diketones and o-Phenylenediamines

| 1,2-Diketone Reactant | o-Phenylenediamine Reactant | Resulting Quinoxaline Product | Catalyst Example | Reference |

|---|---|---|---|---|

| Benzil | 1,2-Diaminobenzene | 2,3-Diphenylquinoxaline | Sulfated Polyborate | newdrugapprovals.org |

| Glyoxal | 4,5-Dimethyl-1,2-phenylenediamine | 6,7-Dimethylquinoxaline | Cobalt-catalyzed | hilarispublisher.com |

| This compound derivative (α-diketone) | Substituted 1,2-Diaminobenzene | Trifluoromethyl- and biphenyl-substituted quinoxaline | Acid catalyst | hilarispublisher.comnewdrugapprovals.org |

This synthetic route highlights the utility of this compound as a building block for accessing complex, fluorine-containing heterocyclic systems.

The introduction of fluorine, particularly a trifluoromethyl (-CF₃) group, into organic molecules is a widely used strategy in medicinal and agricultural chemistry to enhance metabolic stability, binding affinity, and lipophilicity. researchgate.net Many successful drugs and agrochemicals incorporate fluorinated biphenyl or related aryl structures. researchgate.net

For example, the anti-inflammatory drug Celecoxib contains a trifluoromethyl group attached to a pyrazole (B372694) ring, which is in turn linked to two phenyl rings. newdrugapprovals.orgresearchgate.netnih.gov While the documented synthesis of Celecoxib starts from 4-methylacetophenone, the core structure highlights the importance of the trifluoromethyl-diaryl arrangement that is present in this compound. newdrugapprovals.orgnih.govgoogle.com Similarly, the herbicide Diflufenican features a trifluoromethylphenoxy group linked to a pyridine (B92270) carboxamide scaffold, again demonstrating the prevalence of these fluorinated aromatic moieties in bioactive molecules. google.comresearchgate.net

Although direct synthesis pathways from this compound to these specific commercial products are not the standard, its structure represents a key pharmacophore. The reactive keto group provides a site for building more complex structures, such as the pyrazole ring in Celecoxib, through condensation with hydrazine (B178648) derivatives. newdrugapprovals.org Therefore, this compound serves as a highly valuable starting material for the discovery and synthesis of new generations of pharmaceuticals and agrochemicals that leverage the beneficial properties of the trifluoromethyl-biphenyl motif.

High-performance polymers are crucial in modern technology, and their properties can be finely tuned by selecting appropriate monomers. Biphenyl units are often incorporated into polymer backbones to enhance thermal stability and mechanical strength due to their rigid nature. nih.gov The presence of fluorine atoms can further impart desirable properties such as chemical resistance, thermal stability, and specific optical and dielectric characteristics.

This compound is a promising monomer for creating novel polymers through reactions like Friedel-Crafts polycondensation. Specifically, it can be used in superacid-catalyzed polyhydroxyalkylation reactions. researchgate.net In this type of polymerization, the activated carbonyl group of the trifluoroacetyl moiety reacts with two nucleophilic aromatic rings (such as other biphenyl or diphenyl ether monomers) to form a new carbon-carbon bond, creating a hydroxyl group in the process. This step-growth polymerization can lead to high molecular weight linear polymers. researchgate.net

The incorporation of the bulky biphenyl and trifluoromethyl side groups would likely result in polymers with:

High Thermal Stability: Due to the robust aromatic backbone.

Good Solubility: The appended groups can disrupt chain packing, improving solubility in organic solvents.

Specific Gas Permeability: The introduction of trifluoromethyl groups can create microporosity, making the resulting polymer membranes potentially useful for gas separation applications. researchgate.net

The use of trifluoroacetophenone, a structurally related ketone, in polycondensation with biphenyl and other aromatic compounds to produce high-molecular-weight linear polymers has been demonstrated, supporting the potential of this compound as a valuable monomer in materials science.

Use in Ligand Design for Catalysis

The development of efficient and selective catalysts is a cornerstone of modern organic synthesis. Chiral ligands, which can coordinate to a metal center, are essential for asymmetric catalysis, enabling the synthesis of single-enantiomer products. nih.govnih.gov Axially chiral biphenyls are a privileged class of ligands that have found widespread application in a multitude of asymmetric transformations. nih.govnih.govnih.gov

This compound is an excellent starting point for the synthesis of novel biphenyl-based ligands. The trifluoroacetyl group can be readily transformed into other functionalities that are crucial for ligand design. For instance, the ketone can be reduced to a chiral alcohol. This hydroxyl group can then act as a directing group for ortho-lithiation, allowing for the selective introduction of phosphine (B1218219) groups at the 2' and 6' positions of the second phenyl ring, leading to the formation of chiral phosphine ligands. nih.gov

Chiral biphenyl-based phosphine ligands, often referred to as BIPHEP-type ligands, are highly effective in a variety of metal-catalyzed asymmetric reactions. nih.govnih.gov These ligands create a well-defined chiral environment around the metal center, which allows for high levels of enantioselectivity in the products.

Table 2: Applications of Chiral Biphenyl-Based Ligands in Asymmetric Catalysis

| Asymmetric Transformation | Metal Catalyst | Ligand Type | Achievable Enantioselectivity | Reference |

|---|---|---|---|---|

| Hydrogenation of ketones | Ruthenium (Ru) | Chiral Diphosphines (e.g., DIFLUORPHOS) | High | nih.gov |

| Addition of diethylzinc (B1219324) to aldehydes | Titanium (Ti) | Chiral Biphenyldiols | High | nih.gov |

| Cycloaddition reactions | Palladium (Pd) | Chiral Phosphoramidites | High | nih.gov |

| 1,4-Addition of aryl boronic acids | Rhodium (Rh) | Chiral Phosphine-Olefins | High | organic-chemistry.org |

By modifying this compound, chemists can synthesize a diverse library of adjustable chiral biphenyl ligands. nih.gov The steric and electronic properties of these ligands can be fine-tuned by altering the substituents on the biphenyl backbone, leading to catalysts that are highly efficient and selective for specific chemical transformations. nih.govnih.gov The development of such ligands from accessible precursors like this compound is a key area of research in asymmetric synthesis.

Development of Optoelectronic Materials (e.g., OLEDs, Liquid Crystals)

Fluorinated biphenyl derivatives are critical components in the field of optoelectronic materials, particularly in the formulation of liquid crystals (LCs) for displays and as materials for Organic Light-Emitting Diodes (OLEDs). google.com The biphenyl core provides the necessary rigidity and rod-like shape for liquid crystalline behavior, while the introduction of fluorine atoms can significantly modify the material's properties. google.com

The trifluoroacetyl group in this compound offers several advantages for the design of such materials:

Dielectric Anisotropy: The strong dipole moment of the trifluoroacetyl group can contribute to the dielectric anisotropy of the molecule, a key parameter for the performance of liquid crystal displays.

Electronic Properties: As an electron-withdrawing group, it can be used to tune the HOMO and LUMO energy levels of the molecule. This is crucial for designing host and emitter materials for OLEDs to ensure efficient charge injection, transport, and recombination.

Synthetic Handle: The ketone functionality allows for further chemical modifications, enabling the synthesis of more complex, conjugated systems required for emissive or charge-transporting layers in OLEDs. nih.gov

While this compound itself may not be a final optoelectronic material, it represents a key building block. Its derivatization can lead to the synthesis of advanced liquid crystals with optimized viscosity and mesophase range, or to novel host and emitter materials for high-efficiency blue TADF (Thermally Activated Delayed Fluorescence) OLEDs. google.com

Advanced Analytical Methodologies for Detection and Quantification of Derivatives

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatives

Gas chromatography, particularly when coupled with mass spectrometry, is a cornerstone for the analysis of volatile and thermally stable compounds. Trifluoroacetyl derivatives, including 2-(Trifluoroacetyl)biphenyl, are well-suited for GC analysis due to the increased volatility and reduced polarity conferred by the trifluoroacetyl group. oup.com Derivatization is a common strategy to improve the chromatographic behavior of polar compounds, making them amenable to GC analysis. researchgate.net

Trifluoroacetylation reactions are optimized for the GC-MS analysis of various compounds, often using reagents like N-trifluoroacetylimidazole (TFAI). researchgate.net The resulting trifluoroacetyl derivatives generally produce clean total ion chromatograms in GC-MS analysis. researchgate.net For detection, a flame ionization detector (FID) is commonly used for quantification, while mass spectrometry provides structural information for identification. researchgate.net

The selection of the GC column is critical for achieving optimal separation. Columns with stationary phases like DB-17ms or mixtures of SE-30 and XE-60 have been successfully used for the analysis of trifluoroacetylated derivatives. researchgate.netoup.com Temperature programming is typically employed to ensure the efficient elution of compounds with a range of boiling points. oup.com

Table 1: Exemplary GC Conditions for Analysis of Trifluoroacetylated Derivatives

| Parameter | Condition 1 | Condition 2 |

| Column | Fused silica (B1680970) capillary column: DB-17ms, 60 m × 0.25 mm i.d., film thickness 0.25 µm researchgate.net | Glass column (1.8 m x 3 mm I.D.) packed with Anakrom SD (110-120 mesh) coated with 2% (w/w) of a mixed stationary phase of XE-60 and SE-30 (3:200, w/w) oup.com |

| Column Temperature | Programmed from 150°C (1 min hold) at 3°C/min to 280°C (hold 50 min) researchgate.net | Linearly programmed at 2 or 3°C/min from 90°C up to 230°C oup.com |

| Injector Temperature | 290°C researchgate.net | Not Specified |

| Carrier Gas | Helium at a constant pressure of 120 kPa researchgate.net | Helium, flow rates from 20 to 30 ml/min oup.com |

| Detector | Flame Ionization Detector (FID) at 320°C researchgate.net | Dual Flame Ionization Detectors oup.com |

In GC-MS, electron ionization (EI) is a common technique that provides detailed mass spectra, which can be used for library matching and compound identification. researchgate.netresearchgate.net The fragmentation patterns of trifluoroacetyl derivatives are often specific and can aid in the structural elucidation of unknown compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC) and HPLC-DAD of Derivatives

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For the analysis of this compound and its derivatives, reversed-phase HPLC is a common approach.

The choice of stationary phase is crucial for achieving the desired selectivity. While traditional C18 columns are widely used, biphenyl (B1667301) stationary phases have gained interest for the analysis of aromatic compounds. chromatographyonline.comphenomenex.com Biphenyl phases can offer alternative selectivity compared to C18 phases due to π-π interactions between the stationary phase and aromatic analytes. chromatographyonline.comphenomenex.com This can be particularly advantageous for separating isomers or structurally similar compounds.

The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. chromatographyonline.comhelixchrom.com The composition of the mobile phase can be adjusted to control the retention and selectivity of the separation. chromatographyonline.com Trifluoroacetic acid (TFA) is often used as a mobile phase additive to improve peak shape and resolution, particularly for acidic or basic compounds. zodiaclifesciences.comaffbiotech.com

A Diode Array Detector (DAD) is a powerful tool for HPLC analysis as it provides spectral information across a range of wavelengths. This allows for the simultaneous quantification and qualitative analysis of eluting compounds, helping to assess peak purity and identify compounds based on their UV-Vis spectra.

Table 2: General HPLC Conditions for Analysis of Biphenyl Compounds

| Parameter | Condition 1 | Condition 2 |

| Column | Ascentis Express Biphenyl (100 mm x 2.1 mm, 2.7-µm) chromatographyonline.com | Kromasil-C18 (4.6 x 250mm, 5µm) affbiotech.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures chromatographyonline.com | A: 0.1% Trifluoroacetic Acid in AcetonitrileB: 0.1% Trifluoroacetic Acid in Water (Gradient) affbiotech.com |

| Detection | UV-Vis chromatographyonline.com | 220nm affbiotech.com |

| Flow Rate | Not Specified | 1.0 ml/min affbiotech.com |

The development of an HPLC method for this compound would involve optimizing parameters such as the stationary phase, mobile phase composition, and detector wavelength to achieve the desired separation and sensitivity.

Future Research Directions and Emerging Trends

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of biphenyl (B1667301) derivatives is progressively moving towards more environmentally benign methodologies, aligning with the principles of green chemistry. unife.it Future research will likely focus on adapting these principles to the production of 2-(Trifluoroacetyl)biphenyl, aiming to reduce waste, eliminate hazardous reagents, and improve energy efficiency.

A key area of development is the use of water as a solvent and the application of water-soluble catalysts. For instance, a green synthesis approach for biphenyl carboxylic acids has been demonstrated using a water-soluble fullerene-supported palladium chloride nanocatalyst for Suzuki-Miyaura cross-coupling reactions. researchgate.net This method achieves high yields at room temperature, and the catalyst can be recycled multiple times without a significant loss in activity. researchgate.net Adapting such aqueous catalytic systems for the coupling steps in the synthesis of this compound could significantly improve the environmental footprint of its production.

Furthermore, the selection of greener solvents and reagents is a critical aspect. The development of synthesis pathways that utilize renewable starting materials and minimize the use of toxic solvents is a primary objective.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Use of Renewable Feedstocks | Sourcing benzene (B151609) and other starting materials from bio-based sources. | Reduced reliance on fossil fuels. |

| Catalysis | Employing highly efficient and recyclable catalysts, such as palladium-based nanocatalysts. researchgate.net | Lower catalyst loading, easier product purification, and reduced metal waste. |

| Safer Solvents and Auxiliaries | Replacing traditional volatile organic solvents with water or bio-derived solvents. researchgate.net | Reduced environmental pollution and improved worker safety. |

| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. researchgate.net | Lower energy consumption and reduced costs. |

Flow Chemistry Applications

Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology for the production of fine chemicals and active pharmaceutical ingredients (APIs). nih.govijprajournal.com Its application to the synthesis of this compound offers several potential advantages over traditional batch processing.

The high surface-to-volume ratio in microreactors used in flow chemistry allows for superior heat and mass transfer. pharmasalmanac.com This is particularly beneficial for managing highly exothermic reactions, such as Friedel-Crafts acylations, which are often used to introduce the trifluoroacetyl group. pharmasalmanac.com Improved temperature control can lead to higher yields, fewer byproducts, and enhanced safety. amt.uk

| Feature of Flow Chemistry | Relevance to this compound Synthesis |

| Enhanced Heat Transfer | Improved control over exothermic trifluoroacetylation reactions. pharmasalmanac.comamt.uk |

| Improved Mass Transfer | More efficient mixing of reactants, leading to faster reaction rates and higher conversions. amt.uk |

| Increased Safety | Safe use of potentially hazardous reagents in small, controlled volumes. researchgate.net |

| Scalability | Straightforward scaling of production by running the system for longer durations or by numbering-up reactors. pharmasalmanac.com |

| Automation and Integration | Potential for multi-step, automated synthesis from basic starting materials to the final product. nih.gov |

Bio-inspired Catalysis for Functionalization

Nature provides a vast source of inspiration for the development of highly efficient and selective catalysts. ethz.ch Bio-inspired catalysis seeks to mimic the function of enzymes to perform complex chemical transformations with high precision. ethz.ch This approach holds significant promise for the selective functionalization of the this compound scaffold.

For instance, developing artificial metalloenzymes or other enzyme mimics could enable regioselective modifications of one of the phenyl rings, such as hydroxylation, amination, or further halogenation. Such precise control over the functionalization is often challenging to achieve with conventional chemical methods. A key aspect of bio-inspired catalysis is the use of water as a reaction medium, which aligns with the goals of green chemistry. nih.gov

The development of chiral bio-inspired catalysts could also open avenues for the enantioselective synthesis of atropisomeric derivatives of this compound, which could have interesting applications in materials science and medicinal chemistry.

Machine Learning and AI in Reaction Prediction and Optimization

For the synthesis of this compound, ML algorithms could be employed to:

Predict Reaction Outcomes: Forecast the yield and selectivity of a given reaction under various conditions, saving time and resources on experimental screening. bioengineer.org

Optimize Reaction Parameters: Identify the optimal combination of catalyst, solvent, temperature, and reaction time to maximize the yield of the desired product and minimize the formation of impurities. beilstein-journals.orgsemanticscholar.org

Discover Novel Synthetic Routes: Propose new and more efficient synthetic pathways that may not be immediately obvious to a human chemist.

Exploration of Novel Biological Activities Beyond Carcinogenicity

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds and marketed drugs. nih.govrsc.org While the potential carcinogenicity of some biphenyls has been noted, many others possess valuable therapeutic properties. Future research should focus on exploring the potential biological activities of this compound and its derivatives.

For example, novel biphenyl bis-sulfonamides have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. nih.gov The unique electronic properties conferred by the trifluoroacetyl group in this compound could lead to interactions with various biological targets.

Systematic screening of this compound and its derivatives against a range of enzymes and receptors could uncover novel biological activities. The trifluoromethyl group is a common feature in many modern pharmaceuticals, often improving metabolic stability and binding affinity. Therefore, this compound could serve as a valuable building block for the synthesis of new therapeutic agents.

| Compound Class | Biological Activity | Potential Relevance |

| Biphenyl bis-sulfonamides | Acetylcholinesterase/Butyrylcholinesterase inhibition nih.gov | Potential for developing agents against neurodegenerative diseases. |

| Fluorinated Biphenyls | Used in various drug motifs to modulate properties like adsorption and metabolism. nih.gov | The trifluoroacetyl group could enhance the pharmacokinetic profile of new drug candidates. |

| Biphenyl-derived phosphepines | Chiral nucleophilic catalysts nih.gov | While not a direct biological activity, it highlights the utility of the biphenyl scaffold in creating functional molecules. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。